Psychotrine
Overview
Description
Psychotrine is an alkaloid isolated from the stems of Pogonopus speciosus, roots of Cephaelis acuminata, and dried fruits of Alangium lamarckii. It is known for its weak cytotoxic activity against a panel of human cancer cell lines and its selective inhibition of human immunodeficiency virus-1 reverse transcriptase .
Scientific Research Applications
Psychotrine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying the synthesis and reactions of isoquinoline alkaloids.
Biology: It is used in biological studies to understand its cytotoxic effects on human cancer cell lines.
Industry: The compound is used in the pharmaceutical industry for the development of new therapeutic agents.
Mechanism of Action
Psychotrine has been found to inhibit the DNA polymerase activity of human immunodeficiency virus-1 reverse transcriptase (HIV-1 RT) . It appears to function as an allosteric inhibitor of the enzyme, which seems to possess multiple active sites that interact in a cooperative (negative) fashion in the presence of the inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Psychotrine can be synthesized through various chemical reactions involving isoquinoline alkaloids. The preparation of this compound dihydrogen oxalate and O-methylthis compound sulfate heptahydrate involves the use of isoquinoline alkaloids from ipecac. The reaction conditions typically include the use of solvents like water or dimethyl sulfoxide, and the reactions are carried out at controlled temperatures .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources such as Pogonopus speciosus, Cephaelis acuminata, and Alangium lamarckii. The extraction process includes steps like drying, grinding, and solvent extraction to isolate the alkaloid in its pure form.
Chemical Reactions Analysis
Types of Reactions: Psychotrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involving this compound can be carried out using halogenating agents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as O-methylthis compound and other substituted isoquinoline alkaloids.
Comparison with Similar Compounds
Emetine: An alkaloid used as an anti-protozoal and to induce vomiting.
Cephaeline: A desmethyl analog of emetine also found in ipecac root.
Psychotrine’s unique structural properties and selective inhibition of human immunodeficiency virus-1 reverse transcriptase make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-[[(2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-3,4-dihydroisoquinolin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,24,31H,5-11,16H2,1-4H3/t17-,20-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCALAYAMQHIWMN-REIDKSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4=NCCC5=CC(=C(C=C54)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1CC4=NCCC5=CC(=C(C=C54)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997691 | |
Record name | 7',10,11-Trimethoxy-1',5'-didehydro-5',6'-dihydroemetan-6'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7633-29-6 | |
Record name | Psychotrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7633-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Psychotrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007633296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7',10,11-Trimethoxy-1',5'-didehydro-5',6'-dihydroemetan-6'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PSYCHOTRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S2PXP3P7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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